Positional Isomer Differentiation: 3-Methoxy (Target) vs. 4-Methoxy (BML-210) — Divergent Biological Annotations
The target compound (3-OCH3) is the meta-methoxy positional isomer of N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide (BML-210, CAS 169263-14-3, para-OCH3). BML-210 is a characterized HDAC inhibitor with a reported IC50 of 10,000 nM (10 µM) against HDAC4 [1]. In contrast, the target 3-methoxy isomer has no reported HDAC inhibitory activity in public databases, indicating that the shift of the methoxy group from the para to the meta position abolishes or substantially reduces HDAC4 engagement. Additionally, the 3-methoxybenzamide (3-MBA) substructure present in the target compound is a known poly(ADP-ribose) synthetase/PARP inhibitor pharmacophore with a Ki of less than 2 µM . The target compound thus presents a fundamentally different target-interaction profile from its 4-methoxy isomer.
| Evidence Dimension | HDAC4 inhibitory activity (positional isomer pair) |
|---|---|
| Target Compound Data | No reported HDAC4 inhibitory activity (3-OCH3 positional isomer) |
| Comparator Or Baseline | BML-210 (4-OCH3 isomer): IC50 = 10,000 nM against HDAC4 |
| Quantified Difference | Qualitative divergence: loss of HDAC4 activity with meta-OCH3 vs. para-OCH3; gain of potential PARP/ADPRT pharmacophore |
| Conditions | HDAC4 inhibition assay (unknown origin); PARP inhibition: poly(ADP-ribose) synthetase competitive inhibition assay |
Why This Matters
Procurement of the incorrect positional isomer (4-OCH3 instead of 3-OCH3) would yield an HDAC-active compound rather than a PARP-pharmacophore-bearing molecule, fundamentally altering the experimental readout.
- [1] BindingDB. BDBM50222414: BML-210 (CHEMBL324053). IC50: 1.00E+4 nM against HDAC4. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50222414 (accessed May 2026). View Source
